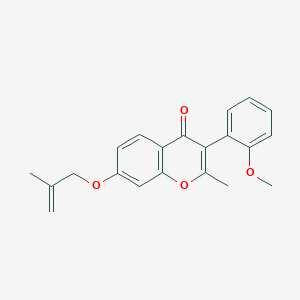![molecular formula C13H15NO3 B2977369 [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol CAS No. 875001-49-3](/img/structure/B2977369.png)
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the catalytic synthesis of heterocyclic compounds using furan derivatives. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features advantages such as high selectivity, good yields, and low catalyst loading, indicating its potential for producing pharmacologically relevant structures (B. Reddy et al., 2012).
Reductive Amination for Building Blocks
Another significant application is the production of biobased derivatives through reductive amination of 5-(Hydroxymethyl)furfural (HMF), showcasing a novel route for generating furan-based renewable building blocks. This process, which does not require a catalyst, leads to the creation of a small library of derivatives under mild conditions (A. Cukalovic & C. Stevens, 2010).
Enzymatic Oxidation to Value-added Chemicals
Enzymatic oxidation processes have been developed to convert HMF derivatives into furan-2,5-dicarboxylic acid (FDCA), a valuable precursor for biobased polymers. An FAD-dependent enzyme system capable of performing four consecutive oxidations to produce FDCA from [5-(hydroxymethyl)furan-2-yl]methanol demonstrates an efficient, green chemistry approach to synthesizing important industrial chemicals (W. Dijkman, Daphne E. Groothuis, & M. Fraaije, 2014).
Investigation of Surface Sites via Methanol Adsorption
In the realm of catalysis and surface science, methanol has been used as a probe molecule to study the surface sites of metal oxide catalysts, such as ceria nanocrystals with well-defined surface planes. This research sheds light on the interaction mechanisms of methanol with different ceria surfaces, contributing to a better understanding of catalytic processes and the design of more efficient catalysts (Zili Wu et al., 2012).
Properties
IUPAC Name |
[5-(3-amino-4-ethoxyphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13-5-3-9(7-11(13)14)12-6-4-10(8-15)17-12/h3-7,15H,2,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYWXQFOEXAMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)
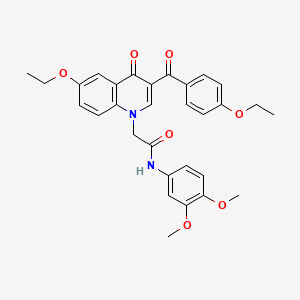
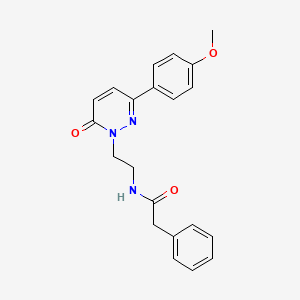
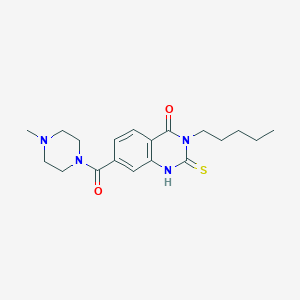
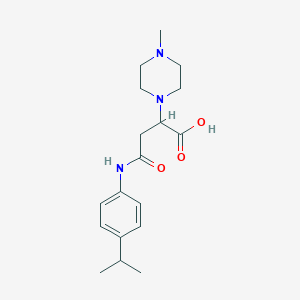
![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)
![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)
![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)
